Tert-butyl 8-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate
Description
Properties
Molecular Formula |
C14H18N2O5 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
tert-butyl 8-nitro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)15-6-7-20-12-8-11(16(18)19)5-4-10(12)9-15/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
PMWDYQZBDLCDJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Benzoxazepine Core
- Starting materials: o-Halobenzoic acids or derivatives, such as o-bromo or o-iodobenzoic acid.
- Method: Cyclization of o-halobenzoic acids with appropriate amino alcohols or related precursors under reflux conditions, often in the presence of dehydrating agents or acid catalysts.
- Reaction conditions: Typically reflux in solvents like toluene or acetic acid with acid catalysts (e.g., polyphosphoric acid) to facilitate ring closure.
Step 2: Nitro Group Introduction
- Reagents: Nitrating mixtures, commonly a mixture of concentrated nitric acid and sulfuric acid.
- Conditions: Controlled temperature (0–5°C) to prevent over-nitration and side reactions.
- Outcome: Selective nitration at the 8-position of the benzoxazepine ring, yielding the nitro derivative.
Step 3: Esterification with tert-Butyl Group
- Reagents: Tert-butyl alcohol derivatives, such as tert-butyl chloroformate or tert-butyl alcohol with coupling agents.
- Method: Carbamate formation or esterification using reagents like di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., pyridine or triethylamine).
- Reaction parameters: Mild heating (room temperature to 50°C), with inert atmosphere to prevent oxidation.
Summary Table: Multi-step Synthesis
Modular Assembly via Multicomponent Reactions and Catalytic Cyclizations
Recent advances highlight the use of Ugi four-component reactions and copper-catalyzed cyclizations to efficiently construct the core scaffold.
Step 1: Ugi Reaction for Core Assembly
Step 2: Copper-Catalyzed Intramolecular Cyclization
- Catalysts: Copper(I) or Copper(II) salts, such as CuI or CuBr.
- Conditions: Elevated temperature (80–120°C), inert atmosphere, with bases like potassium carbonate.
- Reaction: Cyclization to form the oxazepine ring via C–N or C–O bond formation.
Step 3: Nitro Substitution and Final Esterification
- Nitro introduction: Similar nitration conditions as above, often on the aromatic ring post-cyclization.
- Esterification: Using tert-butyl chloroformate or tert-butyl alcohol derivatives under standard coupling conditions.
Summary Table: Modular Assembly
Key Considerations and Optimization Data
Chemical Reactions Analysis
TERT-BUTYL8-NITRO-2,3-DIHYDROBENZO[F][1,4]OXAZEPINE-4(5H)-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Scientific Research Applications
TERT-BUTYL8-NITRO-2,3-DIHYDROBENZO[F][1,4]OXAZEPINE-4(5H)-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL8-NITRO-2,3-DIHYDROBENZO[F][1,4]OXAZEPINE-4(5H)-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the oxazepine core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Analogous Compounds
*Calculated based on bromo analog (328.20 g/mol) with Br replaced by NO₂ (46 g/mol vs. 80 g/mol for Br).
Key Findings
Substituent Effects :
- Nitro vs. Halogen : The nitro group (electron-withdrawing) enhances electrophilic substitution reactivity compared to bromine or chlorine (halogens are mildly deactivating but ortho/para-directing). Nitro groups also enable reduction to amines, a critical step in prodrug activation .
- Positional Isomerism : The 7-nitro isomer (CAS: 2059955-35-8) may exhibit distinct electronic and steric effects compared to the 8-nitro derivative, influencing reaction pathways or binding affinity in biological targets .
Core Structure Differences: Benzoxazepine vs. Benzodiazepine: Benzoxazepines contain one oxygen and one nitrogen in the seven-membered ring, while benzodiazepines have two nitrogen atoms. Benzodiazepines are well-known for sedative and anxiolytic properties, whereas benzoxazepines are explored for kinase inhibition .
Safety and Handling: The bromo analog (CAS: 740842-73-3) carries hazards H315 (skin irritation) and H319 (eye irritation), requiring precautions like gloves and eye protection .
Research Implications
- Synthetic Utility : The target compound’s nitro group offers a handle for late-stage functionalization, making it valuable in medicinal chemistry. In contrast, the bromo analog is more suited for metal-catalyzed couplings .
- Biological Relevance : Benzodiazepine analogs (e.g., CAS: 886364-27-8) highlight the importance of core structure in drug design, as subtle changes can shift therapeutic targets from CNS disorders to anticancer applications .
Biological Activity
Tert-butyl 8-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate is a compound belonging to the oxazepine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Oxazepine Derivatives
Oxazepines are seven-membered heterocyclic compounds known for their pharmacological properties. They exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The structural features of oxazepines contribute to their ability to interact with various biological targets, making them valuable in medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazepine derivatives, including this compound. Research indicates that this compound exhibits cytotoxicity against several cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies demonstrated that this compound significantly inhibits the proliferation of various solid tumor cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
- Mechanisms of Action : The compound was found to modulate key signaling pathways associated with cancer progression, including the Wnt/β-catenin pathway. This modulation leads to decreased expression of pro-survival proteins and increased levels of pro-apoptotic factors .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:
- Cytokine Production : Studies revealed that treatment with this compound results in reduced production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell models. This suggests a potential role in managing inflammatory conditions .
Antimicrobial Effects
The antimicrobial activity of oxazepine derivatives has also been investigated:
- Bacterial Inhibition : Limited antimicrobial activity was observed against certain bacterial strains. The compound exhibited selective inhibition against specific pathogens, indicating its potential as a lead structure for developing new antibiotics .
Case Studies and Research Findings
Several case studies have been published detailing the synthesis and biological evaluation of oxazepine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
